6-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features an indole moiety, a hydrazine linkage, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the condensation of an indole derivative with a hydrazine compound, followed by cyclization to form the triazine ring. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or Dowtherm A .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The hydrazine linkage can be reduced to form different derivatives.
Substitution: The triazine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound have shown potential as inhibitors of specific enzymes, making them candidates for drug development .
Medicine
In medicine, this compound and its derivatives are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of 6-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. For example, it can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
8-[(2E)-2-[(1H-indol-3-yl)methylidene]hydrazin-1-yl]quinoline: This compound features a quinoline moiety instead of a triazine core.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Uniqueness
The uniqueness of 6-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its combination of an indole moiety, a hydrazine linkage, and a triazine core, which provides a versatile platform for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C24H20N8 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-N-[(E)-1H-indol-3-ylmethylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H20N8/c1-3-9-18(10-4-1)27-22-29-23(28-19-11-5-2-6-12-19)31-24(30-22)32-26-16-17-15-25-21-14-8-7-13-20(17)21/h1-16,25H,(H3,27,28,29,30,31,32)/b26-16+ |
InChI Key |
HVWAOLILOIWEKK-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CNC4=CC=CC=C43)NC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CNC4=CC=CC=C43)NC5=CC=CC=C5 |
Origin of Product |
United States |
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